6-Bromoimidazo[1,2-a]pyridin-8-amine is a heterocyclic compound characterized by the presence of a bromine atom and an amine group attached to an imidazo[1,2-a]pyridine framework. The molecular formula of this compound is CHBrN, and it has a molecular weight of approximately 212.05 g/mol. This compound crystallizes in a structure that features three independent molecules in the asymmetric unit, exhibiting planar configurations with notable hydrogen bonding interactions between adjacent molecules .
The chemical reactivity of 6-bromoimidazo[1,2-a]pyridin-8-amine includes:
6-Bromoimidazo[1,2-a]pyridin-8-amine has been investigated for its potential biological activities. Notably, it has shown promise as an inhibitor of cyclin-dependent kinase 2 (CDK2), which is significant in cancer research due to its role in cell cycle regulation. The compound's ability to modulate biological pathways through interactions with specific enzymes or receptors highlights its potential as a therapeutic agent .
The synthesis of 6-bromoimidazo[1,2-a]pyridin-8-amine can be achieved through several methods, including:
This compound has several applications:
Interaction studies involving 6-bromoimidazo[1,2-a]pyridin-8-amine have focused on its binding affinity and inhibitory effects on cyclin-dependent kinases and other molecular targets. These studies reveal insights into how the compound modulates cellular processes and its potential therapeutic effects against specific diseases .
Several compounds share structural similarities with 6-bromoimidazo[1,2-a]pyridin-8-amine. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 6-Bromoimidazo[1,2-a]pyridin-3-amine | CHBrN | Different amine position may influence biological activity |
| 5-Bromoimidazo[1,2-a]pyridine | CHBrN | Lacks the amine group at position 8; different reactivity |
| 7-Bromoimidazo[1,2-a]pyridine | CHBrN | Variation in bromine position may affect interaction with targets |
The uniqueness of 6-bromoimidazo[1,2-a]pyridin-8-amine lies in its specific substitution pattern and the resulting biological properties that distinguish it from other similar compounds. Its structural characteristics contribute to its potential as a selective inhibitor in therapeutic applications .